4,7-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14821513
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O5 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 4,7-dimethoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C21H23N3O5/c1-24-16(11-15-17(28-3)8-9-18(29-4)20(15)24)21(26)22-12-19(25)23-13-6-5-7-14(10-13)27-2/h5-11H,12H2,1-4H3,(H,22,26)(H,23,25) |
| Standard InChI Key | ZPDNTDBLSJXGEZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC(=O)NC3=CC(=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4,7-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide, delineates its structure:
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A 1-methyl-1H-indole core substituted with methoxy groups at positions 4 and 7.
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A carboxamide group at position 2, linked to a 2-oxoethyl side chain.
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A 3-methoxyphenylamine group attached to the side chain’s carbonyl carbon.
The molecular formula is C₂₂H₂₄N₃O₆, with a molecular weight of 438.45 g/mol (calculated via PubChem algorithms) . Key functional groups include three methoxy (-OCH₃) substituents, a tertiary amide, and an aryl amine, which collectively influence reactivity and bioactivity.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₃O₆ |
| Molecular Weight (g/mol) | 438.45 |
| IUPAC Name | 4,7-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide |
| SMILES | COc1cc2c(cc1OC)n(C)c(C(=O)NCC(=O)Nc3cccc(OC)c3)c2 |
| InChIKey | ZQWNUVBQSYXHQU-UHFFFAOYSA-N |
Stereochemical Considerations
While the compound lacks chiral centers, its conformation is influenced by rotational barriers around the amide bond and the ethyl side chain. Density Functional Theory (DFT) simulations of analogous indole carboxamides predict a planar indole ring with the side chain adopting a staggered conformation to minimize steric hindrance.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Indole Core Formation:
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Fischer indole synthesis using phenylhydrazine and a ketone precursor under acidic conditions to yield the 1-methyl-4,7-dimethoxyindole intermediate.
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Carboxamide Installation:
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Coupling the indole-2-carboxylic acid with 2-amino-N-(3-methoxyphenyl)acetamide via EDCI/HOBt-mediated amide bond formation.
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Side Chain Elaboration:
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Introduction of the 3-methoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, depending on the leaving group present.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H2SO4, EtOH, 80°C, 12 h | 65 |
| 2 | EDCI, HOBt, DMF, rt, 24 h | 72 |
| 3 | CuI, K2CO3, DMF, 100°C, 48 h | 58 |
Purification and Characterization
Crude product purification employs silica gel chromatography (hexane:ethyl acetate gradient), followed by recrystallization from ethanol. Structural confirmation utilizes:
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1H/13C NMR: Key signals include δ 3.85 (singlet, OCH3), δ 7.25–7.50 (aromatic protons), and δ 10.20 (amide NH) .
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HRMS: [M+H]+ at m/z 439.1752 (calc. 439.1719).
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: <0.1 mg/mL (predicted via LogP = 2.8 ± 0.3) .
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LogD (pH 7.4): 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Stability Profile
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Thermal Stability: Decomposes at 215°C (DSC).
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Photostability: Susceptible to indole ring oxidation under UV light; storage recommended in amber vials at -20°C.
Biological Activity and Mechanisms
Enzyme Inhibition
Analogous indole carboxamides demonstrate factor Xa inhibition (IC50 = 12 nM) and serotonin receptor antagonism (Ki = 8.3 nM for 5-HT2A). Molecular docking suggests the 3-methoxyphenyl group occupies hydrophobic pockets in target enzymes, while the carboxamide forms hydrogen bonds with catalytic residues.
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 67% (rat oral) |
| t1/2 | 6.2 h |
| Plasma Protein Binding | 89% |
Applications and Future Directions
Therapeutic Prospects
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Anticoagulants: As factor Xa inhibitors for stroke prevention.
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Neuropsychiatric Agents: 5-HT receptor modulation for depression/anxiety.
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Oncology: Combination therapies with checkpoint inhibitors.
Agricultural Uses
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Plant Growth Regulation: Auxin-like activity observed in Arabidopsis thaliana.
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